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Compound of Interest

Compound Name: Mat2A-IN-13

Cat. No.: B12368841 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the pharmacokinetic profile of Mat2A-IN-13 against other notable

MAT2A inhibitors. The data presented is intended to support preclinical and translational

research in the pursuit of novel cancer therapeutics targeting MAT2A.

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical target in oncology,

particularly for cancers with methylthioadenosine phosphorylase (MTAP) deletion.[1][2] The

development of small molecule inhibitors against MAT2A is a promising therapeutic strategy.[1]

[2] Mat2A-IN-13 (also referred to as compound 30) is a potent and orally bioavailable MAT2A

inhibitor.[1][3] This guide offers a comparative look at its pharmacokinetic properties alongside

other key MAT2A inhibitors: AG-270, PF-9366, IDE-397, and AZ'9567.

Quantitative Pharmacokinetic Data
The following table summarizes the available preclinical pharmacokinetic parameters of

Mat2A-IN-13 and its comparators. Data is primarily from studies in mice to allow for a more

direct comparison.
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Comp
ound

Speci
es

Dose
(mg/k
g)

Route
Cmax
(ng/m
L)

Tmax
(h)

AUC
(ng·h/
mL)

T½
(h)

F (%)
Refer
ence

Mat2A

-IN-13

(Cpd

30)

Mouse 10 p.o. 16235 0.67 34009 - - [1]

Rat 10 p.o. 10186 1.33 43631 - -

Dog 10 p.o. 3383 1.0 17154 - -

AG-

270
Mouse 5 p.o. - - - 5.9 ND [4]

Rat 5 p.o. - -
2150 ±

189

4.2 ±

0.14

91.9 ±

7.87
[4]

Dog 5 p.o. - -
25500

± 4660

21.3 ±

8.95

48.0 ±

8.75
[4]

Monke

y
5 p.o. - -

17000

± 2120

4.8 ±

1.1

31.2 ±

10.1
[4]

AZ'956

7
Rat 3

p.o.

(BID)
- -

0.69 ±

0.07

(µMh)

- - [5]

Rat 10
p.o.

(BID)
- -

2.6 ±

1.1

(µMh)

- - [5]

Rat 30
p.o.

(BID)
- -

12 ±

2.2

(µM*h)

- - [5]

PF-

9366
- - - - - - - -

[6][7]

[8][9]

[10]

IDE-

397

- - - - - - - - [11]

[12]
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[13]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC: Area under the plasma concentration-time curve; T½: Half-life; F: Oral bioavailability;

p.o.: Oral administration; i.v.: Intravenous administration; BID: Twice daily; ND: Not determined.

Pharmacokinetic data for PF-9366 and IDE-397 in mice were not publicly available in the

reviewed literature.

MAT2A Signaling Pathway
MAT2A is a key enzyme in the methionine cycle, catalyzing the synthesis of S-

adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes,

including DNA, RNA, and protein methylation.[14][15][16] In MTAP-deleted cancers, the

accumulation of methylthioadenosine (MTA) partially inhibits the enzyme PRMT5. This creates

a dependency on MAT2A to maintain SAM levels. Inhibition of MAT2A further reduces SAM,

leading to synthetic lethality in these cancer cells.[2]
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Caption: The role of MAT2A in the methionine cycle and the point of intervention for inhibitors.
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Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through in

vivo studies in animal models, most commonly mice and rats. While specific protocol details

can vary between studies, a general methodology is outlined below.

Typical In Vivo Pharmacokinetic Study Protocol

Animal Models: Male CD-1 or BALB/c mice are commonly used.[17] Animals are housed

under standard laboratory conditions with ad libitum access to food and water, except for a

brief fasting period before oral administration.[18]

Compound Administration:

Oral (p.o.) Administration: The test compound, such as Mat2A-IN-13, is formulated in a

suitable vehicle (e.g., 0.5% methylcellulose in water).[19] A single dose is administered by

oral gavage using a feeding needle.[18][19]

Intravenous (i.v.) Administration: For determining absolute bioavailability, the compound is

formulated in a vehicle suitable for injection (e.g., a solution containing DMSO, PEG300,

and saline) and administered as a single bolus into a tail vein.

Blood Sampling:

Serial Sampling: Blood samples (approximately 30-50 µL) are collected from each mouse

at multiple time points post-dosing.[20] Common time points for oral administration include

0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[19] For intravenous administration, earlier time points

such as 5 and 15 minutes are also included.[20]

Collection Sites: Blood can be collected via the saphenous vein, submandibular vein, or

retro-orbital sinus.[20] A terminal blood sample is often collected via cardiac puncture.[20]

Sample Processing and Analysis:

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

Plasma is separated by centrifugation and stored at -80°C until analysis.
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The concentration of the test compound in the plasma samples is quantified using a

validated analytical method, typically liquid chromatography-tandem mass spectrometry

(LC-MS/MS).

Pharmacokinetic Analysis:

The plasma concentration-time data are analyzed using non-compartmental methods with

software such as WinNonlin.

Key parameters including Cmax, Tmax, AUC, T½, clearance (CL), and volume of

distribution (Vd) are calculated.

Oral bioavailability (F%) is calculated as (AUCp.o. / AUCi.v.) × (Dosei.v. / Dosep.o.) × 100.

Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
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Caption: A generalized workflow for conducting in vivo pharmacokinetic studies in mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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